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Compound of Interest

Compound Name: N,N-Diisopropylethylenediamine

Cat. No.: B087191

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug
development. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N,N'-Diisopropylethylenediamine is CsH20Nz, with a molecular weight
of 144.26 g/mol .[1] Its structure is characterized by an ethylenediamine backbone with
isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct
spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-
Diisopropylethylenediamine in solution.

1H NMR Data
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Chemical Shift (8)

Protons Multiplicity Integration
Ppm

-CH(CHs3)2 ~1.03 Doublet 12H

-CH(CHs)2 ~2.75 Septet 2H

-NH-CHz2-CHz2-NH- ~2.59 Singlet 4H

-NH- ~1.33 Singlet (broad) 2H
13C NMR Data

Carbon Chemical Shift (6) ppm

-CH(CHs)2 ~22.8

-CH(CHs)2 ~48.7

-NH-CHz2-CHz2-NH- ~46.9

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is
characterized by the following absorption bands:

Vibrational Mode Wavenumber (cm~—2)
N-H Stretch 3280

C-H Stretch 2965, 2930, 2870

N-H Bend 1590

C-N Stretch 1130

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (El) is a common

technique.
m/z Relative Intensity (%) Proposed Fragment
144 ~5 [M]* (Molecular lon)
129 ~15 [M - CHs]*
101 ~30 [M - C3H7]*
72 100 [CH(CH3)2NHCH:]*
58 ~40 [CH2NHCH(CHs)2]*
44 ~60 [CH2NH:]*
30 ~50 [CH2NH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for *H NMR, 50-100
mg for 13C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7
mL of CDCIs).

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

e Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
e 'HNMR:

o Pulse Sequence: A standard single-pulse sequence.
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o Number of Scans: 16-64 scans for a clear spectrum.
o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

e 13C NMR:
o Pulse Sequence: A standard proton-decoupled pulse sequence.

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-220 ppm.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C).

Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

» For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly
onto the ATR crystal.

Data Acquisition:
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 Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e A background spectrum of the clean, empty ATR crystal is recorded.

e The sample spectrum is then recorded.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm™1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing:

e The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

e The spectrum is baseline corrected.

o Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction:

e The sample can be introduced directly into the ion source via a heated probe or through a
gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

Instrument: A mass spectrometer with an electron ionization (EI) source.

lonization Energy: Typically 70 eV.

Mass Range: m/z 10-200.

Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2
scans/second for GC-MS).
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Data Processing:

» The acquired mass spectrum shows the relative abundance of different ions as a function of
their mass-to-charge ratio (m/z).

e The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Visualizations

The following diagrams illustrate key experimental workflows.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Key Mass Spectrometry Fragmentation Pathway

Molecular lon

[C8H20N2]*
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Primary Fragmentation

Loss of CHs Loss of C3H~ a-Cleavage
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Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b087191?utm_src=pdf-body-img
https://www.benchchem.com/product/b087191?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/product/aldrich/298964
https://www.benchchem.com/product/b087191#spectroscopic-data-for-n-n-diisopropylethylenediamine-nmr-ir-ms
https://www.benchchem.com/product/b087191#spectroscopic-data-for-n-n-diisopropylethylenediamine-nmr-ir-ms
https://www.benchchem.com/product/b087191#spectroscopic-data-for-n-n-diisopropylethylenediamine-nmr-ir-ms
https://www.benchchem.com/product/b087191#spectroscopic-data-for-n-n-diisopropylethylenediamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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